N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxy-phenoxy moiety, and an acetamidine group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine typically involves the reaction of 3-methoxyphenol with chloroacetonitrile to form 2-(3-methoxy-phenoxy)acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 4-8 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamidine group can be reduced to form amines.
Substitution: The methoxy-phenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the acetamidine group can interact with catalytic sites, leading to inhibition of enzyme activity. This compound may also interfere with signaling pathways by modulating the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(4-methoxy-phenoxy)-acetamidine
- N-Hydroxy-2-(3-ethoxy-phenoxy)-acetamidine
- N-Hydroxy-2-(3-methoxy-phenyl)-acetamidine
Uniqueness
N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine stands out due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position may enhance its binding affinity and specificity compared to similar compounds with different substitution patterns.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenoxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGLZVVQDQCDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.